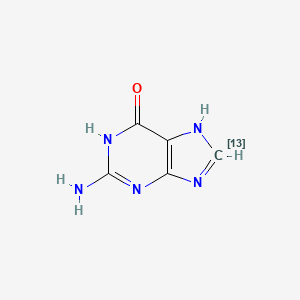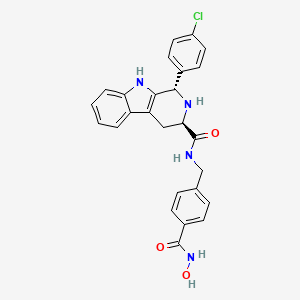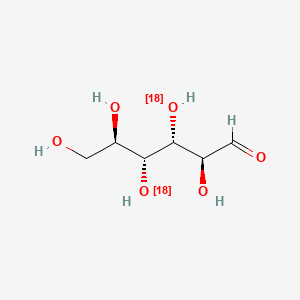
D-Mannose-18O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannose-18O2 is a derivative of D-mannose, a naturally occurring monosaccharide. D-mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It is known for its role in preventing urinary tract infections by inhibiting the adhesion of Escherichia coli to the urothelium . The compound this compound is labeled with two oxygen-18 isotopes, making it useful in various scientific studies, particularly in tracing and metabolic pathway analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-18O2 typically involves the incorporation of oxygen-18 isotopes into the D-mannose molecule. This can be achieved through isotopic exchange reactions or by using oxygen-18 labeled precursors in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods
Industrial production of D-mannose generally involves the extraction from natural sources such as fruits or the enzymatic conversion of glucose. The production of this compound, however, is more specialized and may involve the use of isotopically labeled water or other precursors in the enzymatic or chemical synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
D-Mannose-18O2 undergoes various chemical reactions, including:
Oxidation: D-mannose can be oxidized to form D-mannonic acid.
Reduction: Reduction of D-mannose can yield D-mannitol.
Isomerization: D-mannose can be isomerized to D-fructose or D-glucose.
Epimerization: D-mannose can be epimerized to D-glucose using specific enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium on carbon.
Isomerization: Enzymes such as D-lyxose isomerase and D-mannose isomerase.
Epimerization: Enzymes like cellobiose 2-epimerase.
Major Products
Oxidation: D-mannonic acid.
Reduction: D-mannitol.
Isomerization: D-fructose and D-glucose.
Epimerization: D-glucose.
Aplicaciones Científicas De Investigación
D-Mannose-18O2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the pathways of glycoprotein synthesis and degradation.
Medicine: Investigated for its potential in preventing urinary tract infections and as a therapeutic agent in metabolic disorders.
Industry: Used in the production of dietary supplements and as a precursor for the synthesis of other bioactive compounds
Mecanismo De Acción
D-Mannose-18O2 exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, D-mannose binds to the FimH adhesin on the surface of Escherichia coli, preventing the bacteria from adhering to the urothelial cells. This mechanism reduces the likelihood of infection and promotes the clearance of bacteria from the urinary tract .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: An epimer of D-mannose at the C-2 position.
D-Fructose: An isomer of D-mannose.
D-Mannitol: A reduction product of D-mannose.
D-Tagatose: A functional sugar with similar low-calorie properties
Uniqueness
D-Mannose-18O2 is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and metabolic research. Its ability to inhibit bacterial adhesion also sets it apart from other similar sugars, making it a promising compound in medical applications .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i11+2,12+2 |
Clave InChI |
GZCGUPFRVQAUEE-GDALOXOSSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




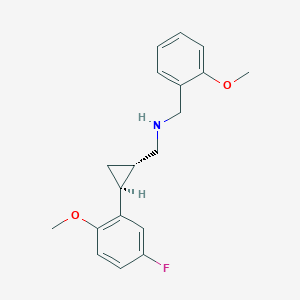

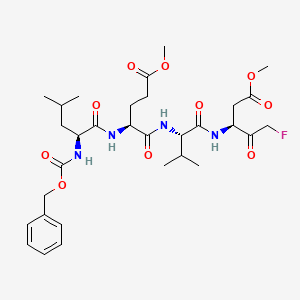
![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)
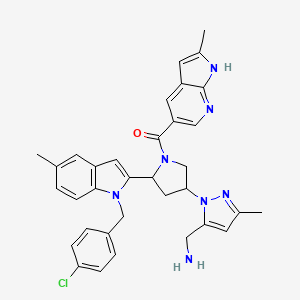
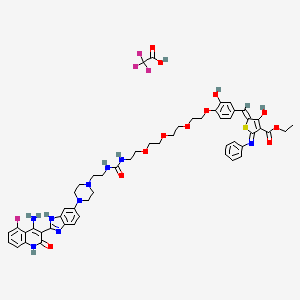
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)

